Ono-AE3-208
Description
Properties
IUPAC Name |
4-[4-cyano-2-[2-(4-fluoronaphthalen-1-yl)propanoylamino]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3/c1-15(18-11-12-21(25)20-7-3-2-6-19(18)20)24(30)27-22-13-16(14-26)9-10-17(22)5-4-8-23(28)29/h2-3,6-7,9-13,15H,4-5,8H2,1H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDIMKNAJUQTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C2=CC=CC=C21)F)C(=O)NC3=C(C=CC(=C3)C#N)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435810 | |
| Record name | ONO-AE3-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402473-54-5 | |
| Record name | ONO-AE3-208 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of the EP4 Receptor in Prostate Cancer Progression: A Technical Guide
Executive Summary: The prostaglandin E2 (PGE2) receptor EP4 is increasingly recognized as a critical mediator in the progression of prostate cancer. As a G-protein coupled receptor, its activation by PGE2 initiates a cascade of intracellular signaling events that drive key tumorigenic processes. This document provides a detailed examination of the EP4 receptor's role in prostate cancer, focusing on its signaling pathways, contribution to cell proliferation, metastasis, and angiogenesis. We present quantitative data on the efficacy of EP4 antagonists, detailed experimental protocols for studying EP4's function, and visualizations of the core signaling networks and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals engaged in oncology and prostate cancer research.
Introduction: PGE2 and the EP4 Receptor in Cancer
Prostaglandin E2 (PGE2) is the most abundant prostaglandin in prostate tissue and its excessive levels have been reported in prostate cancer (PCa).[1] PGE2 is a product of the cyclooxygenase-2 (COX-2) enzyme, which is frequently overexpressed in various epithelial malignancies, including prostate cancer, and is associated with poorer outcomes.[2][3] PGE2 exerts its diverse biological effects by binding to four G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1][4] Among these, the EP4 receptor has emerged as a pivotal player in cancer progression. Upregulation of the EP4 receptor is observed in prostate cancer cells and tissues, where it stimulates cell proliferation, migration, invasion, and metastasis. This has positioned the EP4 receptor as a promising therapeutic target for the treatment of advanced prostate cancer, including castration-resistant prostate cancer.
EP4 Receptor Signaling in Prostate Cancer
The binding of PGE2 to the EP4 receptor triggers a conformational change that activates intracellular G-proteins, leading to the initiation of downstream signaling cascades. The primary pathways implicated in prostate cancer progression are the Gαs-cAMP-PKA pathway and the PI3K-Akt pathway.
The Gαs-cAMP-PKA Pathway
The EP4 receptor canonically couples to the Gαs protein, which activates adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA). Activated PKA can phosphorylate various downstream targets, including the transcription factor cAMP-responsive element-binding protein (CREB), which regulates the expression of genes involved in cell proliferation and survival. This signaling axis has been shown to be directly involved in the EP4-mediated upregulation of proteins associated with invasion and metastasis in prostate cancer cells.
The PI3K/Akt Pathway
In addition to the canonical cAMP/PKA pathway, the EP4 receptor can also activate the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascade. This activation can occur through Gαi coupling or potentially through cross-talk with other receptor tyrosine kinases. The PI3K/Akt pathway is a well-established pro-survival pathway in cancer, and its activation by EP4 signaling contributes to the proliferation and inhibition of apoptosis in prostate cancer cells. Inhibition of PI3K has been shown to significantly block EP4-mediated protein expression in prostate cancer cells.
Other Associated Pathways
EP4 signaling can also engage other critical cancer-related pathways, including the ERK and NF-κB pathways, further promoting cell proliferation, migration, and invasion.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 3. Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
The EP4 Receptor Antagonist Ono-AE3-208: A Technical Guide to its Impact on Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-AE3-208 is a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4), a key receptor for prostaglandin E2 (PGE2). PGE2 is a lipid mediator with a wide range of physiological and pathological effects, including profound modulation of the immune system. By blocking the PGE2/EP4 signaling axis, this compound offers a valuable tool to investigate the role of this pathway in immune cell function and presents a potential therapeutic strategy for various immune-mediated diseases and cancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, its impact on various immune cell populations, and detailed experimental protocols for its study.
Core Mechanism of Action
This compound exerts its effects by competitively inhibiting the binding of PGE2 to the EP4 receptor. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the Gαs protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). This compound blocks these downstream effects by preventing the initial ligand-receptor interaction.
Signaling Pathway of PGE2 via the EP4 Receptor and its Antagonism by this compound
Data Presentation
Table 1: Binding Affinity of this compound for Prostanoid Receptors
| Receptor Subtype | Ki (nM) | Selectivity vs. EP4 |
| EP4 | 1.3 | - |
| EP3 | 30 | 23-fold |
| FP | 790 | 608-fold |
| TP | 2400 | 1846-fold |
| EP1 | >10,000 | >7692-fold |
| EP2 | >10,000 | >7692-fold |
| DP | >10,000 | >7692-fold |
| IP | >10,000 | >7692-fold |
| Data compiled from multiple sources.[1][2][3] |
Table 2: Summary of this compound Effects on Immune Cell Function
| Immune Cell Type | Key Effects of this compound | Observed Outcome |
| T Cells (CD4+) | Stimulates proliferation.[1][3] | Increased T cell numbers. |
| Th1 Cells | Potentiates differentiation. | Enhanced Th1 responses. |
| Th17 Cells | Inhibits expansion and IL-17 production. | Reduced Th17-mediated inflammation. |
| Regulatory T cells (Tregs) | May modulate differentiation and function. | Context-dependent effects on immune suppression. |
| Natural Killer (NK) Cells | Attenuates PGE2-mediated inhibition of activation. | Enhanced NK cell anti-tumor activity. |
| Dendritic Cells (DCs) | May modulate maturation and cytokine production. | Altered antigen presentation and T cell activation. |
| Eosinophils | Inhibits chemotaxis. | Reduced eosinophilic infiltration in inflammatory sites. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of this compound on immune cell function. These protocols are generalized and should be optimized for specific experimental conditions.
T Cell Proliferation Assay (CFSE-based)
This assay measures the proliferation of T cells in response to stimulation, and the modulatory effect of this compound.
Materials:
-
Isolated primary T cells (e.g., from human PBMCs or mouse spleen)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
Complete RPMI-1640 medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
T Cell Labeling:
-
Resuspend isolated T cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
Resuspend the cells in complete medium at the desired final concentration.
-
-
Assay Setup:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-10 µg/mL in PBS) for 2-4 hours at 37°C or overnight at 4°C. Wash the wells with PBS before use.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of CFSE-labeled T cells to each well.
-
Add 50 µL of this compound dilutions or vehicle control to the respective wells.
-
Add 50 µL of soluble anti-CD28 antibody (e.g., 1-5 µg/mL) to all wells except the unstimulated control.
-
-
Incubation and Analysis:
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Harvest the cells and stain with fluorescently-labeled antibodies against T cell surface markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry, gating on the live lymphocyte population.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
References
The Discovery and Development of Ono-AE3-208: A Preclinical EP4 Receptor Antagonist
An In-depth Review of a Key Preclinical Modulator of the Prostaglandin E2 Pathway
Core Abstract: Ono-AE3-208 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). While its development did not proceed to clinical trials, with Ono Pharmaceutical shifting focus to the clinical candidate ONO-4578, this compound remains a critical tool compound for preclinical research into the diverse roles of the EP4 receptor in oncology, inflammation, and immunology. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation.
Introduction: The Rationale for Targeting the EP4 Receptor
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a key mediator of inflammation, pain, and cancer progression. Its diverse biological effects are transduced by four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has emerged as a promising therapeutic target due to its significant role in promoting tumor growth, metastasis, and immunosuppression.[1]
Activation of the EP4 receptor by PGE2 initiates a signaling cascade that primarily involves the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of protein kinase A (PKA).[2][3] However, EP4 signaling is multifaceted and can also involve Gαi coupling and activation of the PI3K/Akt and ERK pathways.[2][4] This signaling network ultimately modulates the expression of genes involved in cell proliferation, survival, migration, and immune response. In the tumor microenvironment, PGE2-EP4 signaling suppresses the activity of anti-tumor immune cells, such as natural killer (NK) cells and cytotoxic T lymphocytes, while promoting the function of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and M2 macrophages.
The development of selective EP4 receptor antagonists was therefore undertaken to counteract these pro-tumorigenic and immunosuppressive effects. Ono Pharmaceutical has been a key player in this field, developing a portfolio of EP4 antagonists.
Discovery and Preclinical Development of this compound
The development of this compound likely involved a medicinal chemistry campaign focused on optimizing potency, selectivity, and pharmacokinetic properties. The culmination of these efforts was a compound with high affinity for the EP4 receptor.
Subsequent preclinical development focused on characterizing the pharmacological effects of this compound in various disease models. These studies demonstrated its potential as an anti-cancer and anti-inflammatory agent. However, for reasons not publicly disclosed, the clinical development focus at Ono shifted to another EP4 antagonist, ONO-4578. Despite this, the preclinical data for this compound provide valuable insights into the therapeutic potential of EP4 antagonism.
Mechanism of Action
This compound is a selective and orally active antagonist of the EP4 receptor. It exerts its effects by competitively binding to the EP4 receptor and preventing its activation by the endogenous ligand, PGE2. This blockade inhibits the downstream signaling pathways that are aberrantly activated in various pathological conditions.
The selectivity profile of this compound is a key feature, with significantly lower affinity for other prostanoid receptors, which is crucial for minimizing off-target effects.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| EP4 | 1.3 |
| EP3 | 30 |
| FP | 790 |
| TP | 2400 |
Key Preclinical Studies and Experimental Protocols
This compound has been evaluated in a range of preclinical models, demonstrating its efficacy in oncology and inflammation.
Oncology
Prostate Cancer: Studies have shown that EP4 expression is correlated with the invasiveness of prostate cancer cells. This compound was found to suppress the in vitro cell invasion and migration of prostate cancer cells in a dose-dependent manner, without affecting cell proliferation. In an in vivo mouse model of bone metastasis using luciferase-expressing PC3 cells, administration of this compound suppressed the development of bone metastases.
Experimental Protocol: In Vitro Cell Invasion Assay
A detailed protocol for a typical in vitro cell invasion assay, as would have been used to evaluate this compound, is as follows:
-
Cell Culture: Human prostate cancer cell lines (e.g., PC3 and LNCaP) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Transwell Invasion Chambers: Matrigel-coated transwell inserts (8 µm pore size) are used. The Matrigel serves as an artificial basement membrane.
-
Cell Seeding: Cells are serum-starved overnight, then harvested and resuspended in serum-free media. A defined number of cells (e.g., 5 x 10^4) are seeded into the upper chamber of the transwell insert.
-
Treatment: The lower chamber is filled with media containing a chemoattractant (e.g., 10% fetal bovine serum). This compound at various concentrations is added to both the upper and lower chambers.
-
Incubation: The chambers are incubated for a specified period (e.g., 24-48 hours) at 37°C in a humidified incubator.
-
Analysis: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface of the membrane are fixed with methanol and stained with a solution such as crystal violet.
-
Quantification: The number of invading cells is counted in several random fields under a microscope. The results are expressed as the percentage of invading cells relative to the control (vehicle-treated) group.
Inflammation and Immunology
The PGE2-EP4 signaling pathway is a critical regulator of immune responses. This compound has been used as a tool to investigate the role of EP4 in inflammatory and autoimmune conditions. For instance, studies have shown that PGE2-EP4 signaling can promote the differentiation of Th1 cells and the expansion of Th17 cells, both of which are implicated in autoimmune diseases. The use of an EP4 antagonist like this compound in animal models of diseases such as experimental autoimmune encephalomyelitis (a model for multiple sclerosis) and contact hypersensitivity has been shown to suppress disease progression by reducing the accumulation of Th1 and Th17 cells.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Conclusion and Future Perspectives
This compound has played a significant role as a preclinical tool for understanding the multifaceted functions of the EP4 receptor. While it did not advance to clinical trials, the research conducted with this compound has provided a strong rationale for the continued development of EP4 antagonists for the treatment of cancer and inflammatory diseases. The clinical development of ONO-4578, a successor compound from the same research program at Ono Pharmaceutical, underscores the therapeutic promise of this target. Future research will likely focus on identifying predictive biomarkers for EP4 antagonist efficacy and exploring rational combination therapies to maximize their clinical benefit. The legacy of this compound lies in the foundational knowledge it helped to build, paving the way for the next generation of EP4-targeted therapies.
References
- 1. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 Receptor 4 (EP4) Affects Trophoblast Functions via Activating the cAMP-PKA-pCREB Signaling Pathway at the Maternal-Fetal Interface in Unexplained Recurrent Miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Ono-AE3-208 for In Vitro Cell Migration Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ono-AE3-208 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4.[1][2][3] The EP4 receptor is a G-protein coupled receptor that plays a significant role in various physiological and pathological processes, including inflammation, cancer progression, and cell migration.[4] PGE2, often found elevated in the tumor microenvironment, can promote cancer cell migration and metastasis through activation of the EP4 receptor. Consequently, this compound serves as a valuable research tool for investigating the role of EP4 signaling in cell motility and as a potential therapeutic agent to inhibit metastasis.
These application notes provide detailed protocols for utilizing this compound in two standard in vitro cell migration assays: the Scratch (Wound Healing) Assay and the Transwell Migration Assay.
Mechanism of Action: Inhibition of EP4 Signaling
Prostaglandin E2 (PGE2) binding to the EP4 receptor typically initiates a signaling cascade that promotes cell migration. This pathway involves the activation of a stimulatory G protein (Gs), leading to increased intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). Additionally, EP4 signaling can activate the PI3K and ERK pathways, which are crucial for cell motility. In some cancer cells, EP4 activation enhances migration by inducing calcium influx through Orai1, leading to ERK phosphorylation and the activation of matrix metalloproteinases (MMP-2 and MMP-9).
This compound competitively binds to the EP4 receptor, blocking PGE2-mediated downstream signaling and thereby inhibiting cell migration.
Caption: EP4 receptor signaling pathway and inhibition by this compound.
Quantitative Data
Binding Affinity of this compound
This compound exhibits high selectivity for the EP4 receptor compared to other prostanoid receptors.
| Receptor | Kᵢ (nM) |
| EP4 | 1.3 |
| EP3 | 30 |
| FP | 790 |
| TP | 2400 |
| EP1 | >10,000 |
| EP2 | >10,000 |
Data compiled from multiple sources.
Example Data Table: Dose-Dependent Inhibition of Cell Migration
The following table structure can be used to present results from cell migration assays. Data should be presented as the mean ± standard deviation from at least three independent experiments.
| Treatment | Concentration (nM) | Migration Rate (% of Control) |
| Vehicle Control (DMSO) | - | 100 ± 5.2 |
| This compound | 1 | 85 ± 4.8 |
| This compound | 10 | 62 ± 6.1 |
| This compound | 100 | 35 ± 4.5 |
| This compound | 1000 | 15 ± 3.9 |
This table contains hypothetical data for illustrative purposes.
Experimental Workflow
The general workflow for assessing the effect of this compound on cell migration involves cell preparation, treatment with the compound, execution of the migration assay, and subsequent data analysis.
References
Application Notes and Protocols for Ono-AE3-208 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ono-AE3-208 is a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4).[1][2][3][4] The EP4 receptor, activated by prostaglandin E2 (PGE2), is implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and immune responses.[5] this compound competitively binds to the EP4 receptor, inhibiting downstream signaling pathways and making it a valuable tool for studying the role of EP4 in cellular processes and a potential therapeutic agent. These application notes provide detailed protocols for utilizing this compound in cell culture experiments, with a focus on determining its optimal concentration for inhibiting cell migration and invasion.
Mechanism of Action
This compound is a selective EP4 receptor antagonist with a high binding affinity, demonstrating a Ki (inhibitor constant) of 1.3 nM for the EP4 receptor. Its selectivity is highlighted by its significantly lower affinity for other prostanoid receptors such as EP3 (Ki = 30 nM), FP (Ki = 790 nM), and TP (Ki = 2400 nM). By blocking the EP4 receptor, this compound effectively inhibits the downstream signaling cascades initiated by PGE2. The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). However, EP4 can also couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)-Akt pathway. This compound's antagonism of EP4 can therefore modulate these key cellular signaling pathways involved in cell proliferation, survival, migration, and invasion.
Data Presentation
Table 1: this compound Binding Affinity and Selectivity
| Receptor Subtype | Ki (nM) |
| EP4 | 1.3 |
| EP3 | 30 |
| FP | 790 |
| TP | 2400 |
Table 2: Recommended Concentration Ranges of this compound for In Vitro Experiments
| Cell Line | Assay Type | Effective Concentration | Reference |
| PC3 (Prostate Cancer) | Wound-Healing Assay | 10 µM | |
| LNCaP (Prostate Cancer) | Wound-Healing Assay | 10 µM | |
| PC3 (Prostate Cancer) | Transwell Invasion Assay | 0.1 µM - 10 µM | |
| LNCaP (Prostate Cancer) | Transwell Invasion Assay | Dose-dependent inhibition | |
| Caco-2 (Colon Cancer) | IL-8 Production | 1 µM | |
| Medulloblastoma Cell Lines | Cell Proliferation | EC50: 55 µM - 175 µM |
Experimental Protocols
Protocol 1: Wound-Healing Migration Assay
This assay is used to assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell lines (e.g., PC3, LNCaP)
-
Complete culture medium
-
Serum-free culture medium
-
This compound stock solution (dissolved in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a wound-healing insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Create Wound: Once the cells reach confluence, create a linear scratch in the monolayer using a sterile p200 pipette tip. Alternatively, use a wound-healing insert to create a uniform cell-free gap.
-
Wash: Gently wash the wells with serum-free medium to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.
-
Image Acquisition: Immediately capture images of the wound at time 0.
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator.
-
Time-Lapse Imaging: Acquire images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different time points for each condition. The rate of wound closure can be calculated and compared between treated and control groups.
Protocol 2: Transwell Cell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of cancer cells through an extracellular matrix.
Materials:
-
Cancer cell lines (e.g., PC3)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete medium (containing a chemoattractant like 10% FBS)
-
This compound stock solution (in DMSO)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Matrigel Coating: Thaw Matrigel at 4°C overnight. Dilute Matrigel with cold serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 30 minutes to allow for gelation.
-
Cell Preparation: Culture cells to sub-confluency. Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control.
-
Assay Setup: Add complete medium (with chemoattractant) to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells.
-
Cell Seeding: Seed the cell suspension containing this compound into the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 24-48 hours, allowing the cells to invade through the Matrigel and the porous membrane.
-
Remove Non-invading Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix and Stain: Fix the invading cells on the bottom of the membrane with methanol. Stain the fixed cells with crystal violet.
-
Image and Quantify: Take images of the stained cells using a microscope. Count the number of invaded cells per field of view. The results can be expressed as the percentage of invasion inhibition compared to the vehicle control.
Mandatory Visualization
Caption: EP4 Receptor Signaling and Inhibition by this compound.
Caption: General Experimental Workflow for this compound Treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 3. Single hormone or synthetic agonist induces Gs/Gi coupling selectivity of EP receptors via distinct binding modes and propagating paths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ono-AE3-208 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Ono-AE3-208, a selective EP4 receptor antagonist, in various mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2] The EP4 receptor is a G-protein coupled receptor that, upon binding PGE2, primarily couples to Gs to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[3][4] Emerging evidence also suggests that the EP4 receptor can signal through alternative pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is implicated in cell migration and survival. By blocking the binding of PGE2 to the EP4 receptor, this compound inhibits these downstream signaling cascades, thereby modulating various physiological and pathological processes, including inflammation, immune responses, and cancer progression.
Signaling Pathway Diagram
Quantitative Data Summary
The following table summarizes the reported dosages and administration routes of this compound in various mouse models.
| Mouse Model | Mouse Strain | Dosage | Administration Route | Vehicle | Key Findings |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 10 mg/kg/day | Oral (per os) | Not specified | Suppressed clinical signs of EAE. |
| Prostate Cancer Bone Metastasis | Nude (NU/NU) | 10 mg/kg/day | Intraperitoneal (IP) | Distilled water | Suppressed in vivo bone metastasis of PC3 cells. |
| Diabetic Nephropathy | eNOS-/- (C57BL/6 background) | 10 mg/kg/day | In drinking water | Drinking water | Attenuated the development of diabetic kidney disease. |
| UV-induced Immunosuppression | C57BL/6 | 50 mg/kg/day | In drinking water | Drinking water | Reversed UV-induced immunosuppression. |
| Mammary Tumor Metastasis | Not specified | Not specified | Orally active | Not specified | Reduced metastasis of mammary tumor cells. |
| DSS-induced Colitis | C57BL/6 | Not specified | Not specified | Not specified | Exacerbated colitis, similar to EP4 receptor deficient mice. |
Experimental Protocols
Protocol 1: Administration of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol describes the oral administration of this compound for the prophylactic treatment of EAE in C57BL/6 mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
C57BL/6 mice (female, 8-10 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Oral gavage needles
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with 100-200 µg of MOG35-55 emulsified in CFA.
-
Administer 200 ng of PTX intraperitoneally on day 0 and day 2 post-immunization.
-
-
Preparation of this compound Formulation:
-
This compound is soluble in DMSO. For oral administration, a suspension is often prepared.
-
To prepare a 1 mg/mL suspension, weigh the required amount of this compound.
-
Add a small volume of DMSO to dissolve the compound.
-
Gradually add the vehicle (e.g., 0.5% methylcellulose) while vortexing to create a homogenous suspension.
-
-
Administration of this compound:
-
Starting from day -1 (one day before immunization) to day 25, administer this compound at a dose of 10 mg/kg/day via oral gavage.
-
The volume of administration should be adjusted based on the individual mouse's body weight (typically 100-200 µL).
-
The control group should receive the vehicle only.
-
-
Monitoring:
-
Monitor the mice daily for clinical signs of EAE and record their scores based on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb paralysis; 5: moribund).
-
Protocol 2: Administration of this compound in a Mouse Model of Prostate Cancer Bone Metastasis
This protocol outlines the intraperitoneal administration of this compound to inhibit bone metastasis of prostate cancer cells in nude mice.
Materials:
-
This compound
-
Sterile distilled water
-
Luciferase-expressing PC3 prostate cancer cells (PC3-luc)
-
Nude mice (male, 5-6 weeks old)
-
Sterile PBS
-
Insulin syringes
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation:
-
Culture PC3-luc cells to 80-90% confluency.
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
-
Tumor Cell Inoculation:
-
On day 0, anesthetize the mice.
-
Inject 1 x 10^5 PC3-luc cells in 100 µL of PBS into the left cardiac ventricle.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of DMSO and then dilute with sterile distilled water to the final desired concentration for injection. The final concentration of DMSO should be kept low (e.g., <5%). Alternatively, prepare a solution directly in sterile distilled water if solubility allows for the target dose.
-
-
Administration of this compound:
-
Beginning on day -1 (one day before tumor cell inoculation), administer this compound at a dose of 10 mg/kg/day via intraperitoneal injection.
-
The control group should receive an equal volume of the vehicle (distilled water with the same percentage of DMSO if used).
-
Continue daily injections for the duration of the experiment.
-
-
Monitoring of Metastasis:
-
Monitor tumor growth and metastasis formation using bioluminescence imaging every 5-10 days.
-
Anesthetize the mice and inject luciferin intraperitoneally.
-
Image the mice using an in vivo imaging system to quantify the photon flux from the metastatic lesions.
-
These protocols provide a starting point for in vivo studies with this compound. Researchers should optimize the dosage, administration route, and treatment schedule based on their specific experimental model and research questions. It is also crucial to include appropriate control groups to ensure the validity of the experimental results.
References
Application Notes and Protocols for Ono-AE3-208 in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and detailed protocols for utilizing Ono-AE3-208, a selective EP4 receptor antagonist, in immunology research. This document is intended to guide researchers in designing and executing experiments to investigate the immunomodulatory effects of this compound.
Introduction to this compound
This compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor EP4. PGE2 is a key lipid mediator that plays a complex role in inflammation and immunity. By blocking the EP4 receptor, this compound allows for the specific investigation of the EP4 signaling pathway in various immune processes. This compound has been utilized in preclinical studies to explore its therapeutic potential in autoimmune diseases and cancer.[1][2]
Mechanism of Action
This compound competitively binds to the EP4 receptor, preventing the binding of its natural ligand, PGE2. The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon activation by PGE2, primarily couples to the Gs alpha subunit (Gαs). This coupling activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[3][4] The PKA pathway can modulate the activity of various transcription factors, thereby influencing the expression of genes involved in inflammation and immune responses. Additionally, evidence suggests that the EP4 receptor can also couple to other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K) pathway.
Caption: EP4 Receptor Signaling and this compound Inhibition.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| EP4 | 1.3 |
| EP3 | 30 |
| FP | 790 |
| TP | 2400 |
| EP1, EP2, DP, IP | >10,000 |
Data compiled from product information sheets.
Table 2: Recommended Concentration and Dosage for In Vitro and In Vivo Studies
| Assay Type | Cell/Animal Model | Concentration/Dosage | Reference |
| In Vitro IL-8 Production Assay | Human Colonic Epithelial Caco-2 Cells | 1 µM | |
| In Vitro Cell Invasion and Migration Assays | Prostate Cancer Cell Lines (PC3, LNCaP) | Dose-dependent effects observed | |
| In Vivo Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 Mice | 10 mg/kg per day (oral administration) |
Experimental Protocols
Detailed methodologies for key immunology experiments using this compound are provided below.
In Vitro T-Cell Proliferation Assay (CFSE-based)
This protocol describes how to assess the effect of this compound on T-cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
This compound (stock solution in DMSO)
-
Isolated primary T-cells (e.g., from mouse spleen or human PBMCs)
-
Complete RPMI-1640 medium
-
CFSE (5 mM stock in DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, or specific antigen)
-
Fetal Bovine Serum (FBS)
-
PBS (Phosphate Buffered Saline)
-
96-well round-bottom culture plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.
-
CFSE Labeling: Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Add 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS) to the cells to quench the staining reaction. Incubate on ice for 5 minutes.
-
Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with complete RPMI-1640 medium.
-
Cell Seeding: Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension per well in a 96-well round-bottom plate.
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Add 50 µL of the T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies) to each well.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the live T-cell population and examining the CFSE fluorescence histogram. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Caption: Workflow for CFSE-based T-cell proliferation assay.
In Vitro Cell Migration Assay (Transwell)
This protocol outlines the use of a transwell assay to evaluate the effect of this compound on the migration of immune cells towards a chemoattractant.
Materials:
-
This compound (stock solution in DMSO)
-
Immune cells of interest (e.g., macrophages, dendritic cells, T-cells)
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well companion plates
-
Cell culture medium (serum-free for cell suspension, with chemoattractant for lower chamber)
-
Chemoattractant (e.g., CCL2, CXCL12, or conditioned medium)
-
Calcein-AM or Crystal Violet for cell staining
-
Fluorescence plate reader or microscope
Protocol:
-
Plate Preparation:
-
Add 600 µL of cell culture medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Place the transwell inserts into the wells.
-
-
Cell Preparation:
-
Culture immune cells to the desired state (e.g., resting or activated).
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment:
-
Prepare different concentrations of this compound in serum-free medium.
-
Incubate the cell suspension with the this compound dilutions or vehicle control for 30-60 minutes at 37°C.
-
-
Cell Seeding: Add 100 µL of the treated cell suspension to the upper chamber of each transwell insert.
-
Incubation: Incubate the plate for a duration appropriate for the cell type to allow for migration (typically 2-24 hours) at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
For non-adherent cells: Carefully remove the transwell insert. The migrated cells will be in the lower chamber. Collect the cells from the lower chamber and count them using a hemocytometer or flow cytometer.
-
For adherent cells:
-
Remove the non-migrated cells from the upper surface of the insert membrane by gently wiping with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.
-
Stain the cells with Crystal Violet.
-
Elute the dye and measure the absorbance, or count the stained cells under a microscope.
-
-
Fluorescence-based method (for both):
-
Label the cells with Calcein-AM before seeding.
-
After incubation, measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
-
Caption: Workflow for a transwell cell migration assay.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE)
This protocol provides a general framework for inducing EAE in mice to study the in vivo effects of this compound on a T-cell-mediated autoimmune disease.
Materials:
-
This compound
-
C57BL/6 mice (female, 8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile PBS
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Gavage needles
Protocol:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 100-200 µg of MOG35-55 in CFA.
-
On day 0 and day 2, administer 200 ng of PTX intraperitoneally.
-
-
This compound Treatment:
-
Prepare a suspension of this compound in the vehicle.
-
Administer this compound (e.g., 10 mg/kg) or vehicle daily by oral gavage, starting from a specified day relative to immunization (e.g., day 0 or at the onset of clinical signs).
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and body weight.
-
Score the clinical signs using a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: hind and forelimb paralysis; 5: moribund).
-
-
Immunological Analysis (at the end of the experiment):
-
Isolate mononuclear cells from the spinal cord and brain.
-
Analyze the immune cell populations by flow cytometry (e.g., for T-cell subsets like Th1, Th17).
-
Restimulate splenocytes or lymph node cells with MOG35-55 in vitro and measure cytokine production (e.g., IFN-γ, IL-17) by ELISA or intracellular cytokine staining.
-
Perform histological analysis of the spinal cord to assess inflammation and demyelination.
-
Caption: Workflow for an in vivo EAE experiment.
Concluding Remarks
This compound is a valuable tool for dissecting the role of the EP4 receptor in a wide range of immunological processes. The protocols provided herein offer a starting point for researchers to investigate its effects on immune cell function in both in vitro and in vivo settings. As with any experimental system, optimization of specific parameters may be necessary to achieve the desired results. Careful consideration of experimental design and appropriate controls is crucial for the robust interpretation of data generated using this selective EP4 antagonist. No clinical trials specifically for this compound have been identified in the public domain.
References
- 1. researchhub.com [researchhub.com]
- 2. Intracellular Cytokine Staining Protocol [anilocus.com]
- 3. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | mPGES-1-Mediated Production of PGE2 and EP4 Receptor Sensing Regulate T Cell Colonic Inflammation [frontiersin.org]
Application Notes and Protocols for Western Blot Analysis of EP4 Signaling Using Ono-AE3-208
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the investigation of the Prostaglandin E2 (PGE2) receptor EP4 signaling pathway, with a specific focus on the effects of the selective EP4 antagonist, Ono-AE3-208. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the signaling cascade and experimental workflow.
Introduction to EP4 Signaling and this compound
The EP4 receptor, a G-protein coupled receptor, is a key component of the prostaglandin E2 signaling pathway. Upon binding of its ligand, PGE2, the EP4 receptor activates a downstream signaling cascade that plays a crucial role in various physiological and pathological processes, including inflammation, cancer progression, and immune responses.[1][2] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB) at Serine 133.[3][4] Phosphorylated CREB (p-CREB) acts as a transcription factor, modulating the expression of target genes.
This compound is a potent and selective antagonist of the EP4 receptor.[5] Its ability to block PGE2-mediated signaling makes it a valuable tool for studying the physiological roles of the EP4 receptor and a potential therapeutic agent for diseases where EP4 signaling is dysregulated. Western blot analysis is a powerful technique to elucidate the inhibitory effects of this compound on this pathway by quantifying the changes in the phosphorylation status of key downstream proteins like PKA and CREB.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot experiments designed to assess the dose-dependent and time-course effects of this compound on EP4 signaling. The data is presented as a fold change in protein phosphorylation relative to a vehicle-treated control, normalized to the total protein levels.
Table 1: Dose-Dependent Effect of this compound on PKA and CREB Phosphorylation
| Concentration of this compound (nM) | p-PKA (Thr197) / Total PKA (Fold Change) | p-CREB (Ser133) / Total CREB (Fold Change) |
| 0 (Vehicle Control) | 1.00 | 1.00 |
| 1 | 0.85 | 0.88 |
| 10 | 0.62 | 0.65 |
| 50 | 0.35 | 0.38 |
| 100 | 0.15 | 0.18 |
| 500 | 0.05 | 0.07 |
Cells were pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µM PGE2 for 15 minutes.
Table 2: Time-Course Effect of this compound on PKA and CREB Phosphorylation
| Time of this compound (50 nM) Treatment (minutes) | p-PKA (Thr197) / Total PKA (Fold Change) | p-CREB (Ser133) / Total CREB (Fold Change) |
| 0 (PGE2 stimulation alone) | 1.00 | 1.00 |
| 15 | 0.75 | 0.80 |
| 30 | 0.55 | 0.60 |
| 60 | 0.38 | 0.42 |
| 120 | 0.20 | 0.25 |
| 240 | 0.10 | 0.12 |
Cells were stimulated with 1 µM PGE2, and this compound (50 nM) was added at time zero. Cell lysates were collected at the indicated time points.
Experimental Protocols
Protocol 1: Cell Culture and Treatment for this compound Dose-Response Analysis
-
Cell Seeding: Plate cells (e.g., HEK293T, PC-3, or other cells expressing EP4) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Starvation: Once cells reach the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Inhibitor Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in a serum-free medium to final concentrations (e.g., 1, 10, 50, 100, 500 nM). A vehicle control with the same concentration of DMSO should be included. Add the diluted this compound or vehicle to the corresponding wells and incubate for 1 hour at 37°C.
-
Stimulation: Prepare a stock solution of PGE2 in DMSO and dilute it in a serum-free medium to the desired final concentration (e.g., 1 µM). Add the diluted PGE2 to all wells (except for a negative control) and incubate for 15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plates on ice and proceed with protein extraction as described in the Western Blot protocol.
Protocol 2: Western Blot Analysis of EP4, PKA, and CREB Phosphorylation
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-p-PKA, rabbit anti-PKA, rabbit anti-p-CREB, rabbit anti-CREB, rabbit anti-EP4, and a loading control like mouse anti-β-actin) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands. For the EP4 receptor and loading control, normalize to the loading control.
-
Express the results as a fold change relative to the control condition.
-
Mandatory Visualizations
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. An EP4 antagonist this compound suppresses cell invasion, migration, and metastasis of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin E2 receptor EP4 is involved in the cell growth and invasion of prostate cancer via the cAMP‑PKA/PI3K‑Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Ono-AE3-208 stability in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ono-AE3-208 in DMSO and other solvents.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions, with a solubility of up to 100 mM.[1] Other suitable solvents include ethanol and dimethylformamide (DMF).[2]
Q2: What is the solubility of this compound in different solvents?
A2: The approximate solubility of this compound in various common laboratory solvents is summarized in the table below. Please note that solubility can be affected by factors such as temperature and the purity of the solvent. For instance, moisture-absorbing DMSO can reduce solubility.[3]
Solubility Data for this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 30 - 81 | ~74 - 200 |
| Ethanol | 3 - 10 | ~7.4 - 24.7 |
| DMF | ~30 | ~74 |
| Water | Insoluble | Insoluble |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 | ~1.24 |
Data compiled from multiple sources.[3]
Q3: How should I prepare an aqueous solution of this compound?
A3: this compound is sparingly soluble in aqueous buffers. To prepare an aqueous solution, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of your choice to the desired final concentration. It is not recommended to store the aqueous solution for more than one day.
Q4: What are the recommended storage conditions for solid this compound?
A4: Solid this compound should be stored at -20°C. Under these conditions, the compound is stable for at least three to four years.
Q5: How should I store this compound solutions?
A5: Stock solutions of this compound in organic solvents should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. Recommended storage conditions for solutions vary slightly by supplier, but general guidelines are provided in the table below.
Storage Recommendations for this compound Solutions
| Storage Temperature | Duration in Solvent |
| -80°C | Up to 1 year |
| -20°C | 1 month to 2 weeks |
Data compiled from multiple sources.
Q6: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?
A6: While specific data on the freeze-thaw stability of this compound is not available, it is a general recommendation to avoid repeated freeze-thaw cycles for small molecule solutions in DMSO. Each cycle can introduce moisture, which may affect the solubility and stability of the compound. For sensitive experiments, it is best to aliquot stock solutions into single-use volumes.
Troubleshooting Guides
Problem: I am seeing precipitation in my this compound stock solution in DMSO.
-
Possible Cause 1: Low-quality or wet DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of this compound.
-
Solution: Use fresh, high-purity, anhydrous DMSO.
-
-
Possible Cause 2: Exceeded solubility limit. You may have tried to prepare a solution at a concentration higher than the solubility limit of this compound in DMSO.
-
Solution: Refer to the solubility table above and ensure your stock concentration is within the recommended range. Gentle warming can aid dissolution.
-
-
Possible Cause 3: Improper storage. Storing the DMSO stock solution at room temperature for extended periods can lead to degradation or precipitation.
-
Solution: Store DMSO stock solutions at -20°C or -80°C as recommended.
-
Problem: I am concerned about the stability of my this compound solution for a long-term experiment.
-
Solution: For long-term experiments, it is advisable to perform a stability test of your this compound solution under your specific experimental conditions. You can use analytical techniques like HPLC or LC-MS to assess the purity and concentration of the compound over time. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given solvent.
-
Preparation of Standard Solution: Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution with an appropriate mobile phase to a suitable concentration for HPLC analysis. Inject the diluted solution into the HPLC system to obtain the initial chromatogram and peak area of this compound.
-
Storage of Stability Samples: Store the remaining stock solution under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At predetermined time intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve an aliquot of the stored stock solution.
-
Sample Preparation and Analysis: Dilute the aliquot with the mobile phase to the same concentration as the initial analysis and inject it into the HPLC system.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at time zero. A decrease in the peak area and the appearance of new peaks are indicative of degradation. Calculate the percentage of this compound remaining at each time point.
Signaling Pathways and Workflows
This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4. The signaling pathway of the EP4 receptor is complex and can involve multiple downstream effectors.
Caption: EP4 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of this compound solutions.
References
Ono-AE3-208 In Vivo Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Ono-AE3-208 in in vivo experiments. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and accurate application of this selective EP4 receptor antagonist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3] It functions by blocking the signaling cascade initiated by the binding of PGE2 to the EP4 receptor. This receptor is a G-protein coupled receptor that, upon activation, primarily stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The EP4 signaling pathway is involved in a variety of physiological and pathophysiological processes, including inflammation, carcinogenesis, and immune responses.
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: this compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution. A common approach for preparing a vehicle for in vivo administration involves first dissolving this compound in dimethyl sulfoxide (DMSO) and then diluting this stock solution with an aqueous buffer or a mixture of other co-solvents. For oral administration, a suspension in carboxymethyl cellulose sodium (CMC-Na) can be used. For injections, a common vehicle formulation consists of DMSO, PEG300, Tween 80, and saline.
Q3: What are the key considerations for the vehicle control group?
A3: The vehicle control group is critical for distinguishing the pharmacological effects of this compound from any biological effects of the vehicle itself. The control group should receive the exact same vehicle formulation, volume, and administration route as the drug-treated group. It is also advisable to include an untreated control group to account for any potential effects of the administration procedure itself.
Q4: How should this compound and its solutions be stored?
A4: As a crystalline solid, this compound is stable for at least four years when stored at -20°C. Stock solutions prepared in DMSO can be stored at -80°C for up to two years or at -20°C for one year. It is not recommended to store aqueous solutions for more than one day. To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions into smaller volumes.
Q5: What are the known off-target effects of this compound?
A5: this compound is a highly selective antagonist for the EP4 receptor. However, it does show some much lower potency for other prostanoid receptors, such as EP3, FP, and TP receptors. It is important to consider these potential off-target effects when interpreting experimental results.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ≥40.4 mg/mL (with gentle warming) | |
| Ethanol | ≥8.1 mg/mL (with gentle warming and ultrasonic) | |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | |
| Water | Insoluble |
Table 2: Stability of this compound
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | |
| In Solvent (e.g., DMSO) | -20°C | 1 year | |
| Aqueous Solution | Room Temperature | Not recommended for more than one day |
Experimental Protocols
Protocol 1: Preparation of Vehicle for Intraperitoneal (IP) or Subcutaneous (SC) Injection
This protocol is a general guideline and may require optimization based on the specific experimental requirements.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile conical tubes and syringes
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume.
-
Prepare the vehicle solution. A common formulation is a mixture of DMSO, PEG300, Tween 80, and saline. A recommended starting ratio is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
For example, to prepare 10 mL of vehicle:
-
0.5 mL DMSO
-
4.0 mL PEG300
-
0.5 mL Tween 80
-
5.0 mL sterile saline
-
-
-
Dissolve this compound in DMSO. In a sterile conical tube, add the calculated amount of this compound powder to the required volume of DMSO. Vortex or sonicate gently until fully dissolved. This will create your stock solution.
-
Prepare the final drug solution. Add the PEG300 to the this compound/DMSO stock solution and mix thoroughly.
-
Add the Tween 80 and mix again.
-
Finally, add the sterile saline to reach the final volume and mix until the solution is clear and homogenous.
-
Prepare the vehicle control. In a separate sterile tube, prepare the same vehicle formulation without this compound.
-
Administration: Administer the prepared this compound solution and the vehicle control to the respective animal groups via IP or SC injection. For IP injections in mice, the recommended maximum volume is 10 ml/kg. For SC injections, the maximum volume is also around 10 ml/kg, but larger volumes should be administered at multiple sites.
Protocol 2: Preparation of Vehicle for Oral Gavage
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC-Na)
-
Sterile water
-
Mortar and pestle or homogenizer
-
Sterile tubes and oral gavage needles
Procedure:
-
Prepare the CMC-Na solution. A common concentration is 0.5% (w/v) in sterile water. Dissolve the CMC-Na powder in sterile water. This may require stirring for an extended period.
-
Calculate the required amount of this compound.
-
Create a suspension. Add the calculated amount of this compound powder to a small amount of the CMC-Na solution in a mortar or a suitable tube.
-
Homogenize the suspension. Use a pestle or a homogenizer to create a fine, homogenous suspension.
-
Dilute to the final concentration. Gradually add the remaining CMC-Na solution to the suspension while continuously mixing to achieve the desired final concentration and volume.
-
Prepare the vehicle control. Prepare a 0.5% CMC-Na solution without this compound to serve as the vehicle control.
-
Administration: Administer the this compound suspension and the vehicle control to the respective animal groups using an appropriate oral gavage needle.
Mandatory Visualizations
Caption: EP4 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies with this compound.
Troubleshooting Guide
Caption: Troubleshooting decision tree for common issues in this compound in vivo experiments.
References
Optimizing Ono-AE3-208 dosage for long-term studies
Ono-AE3-208 Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound, a selective EP4 receptor antagonist, for long-term studies. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] Its mechanism of action involves binding to the EP4 receptor, thereby blocking the downstream signaling cascade typically initiated by PGE2. This inhibition prevents the Gs protein-mediated activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[5]
Q2: What is the recommended starting dosage for this compound in long-term rodent studies?
A2: The optimal dosage can vary significantly depending on the animal model, disease state, and administration route. However, published studies provide a general range. For oral administration in mice, doses have ranged from 10 mg/kg/day to 50 mg/kg/day. It is crucial to perform a pilot dose-response study to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q3: How should I prepare and store this compound for long-term use?
A3: this compound is supplied as a crystalline solid that is stable for at least four years when stored at -20°C.
-
Stock Solutions: Prepare concentrated stock solutions in an organic solvent such as DMSO. Solubility is high in DMSO (approx. 34-100 mM). Store stock solutions in aliquots at -80°C to avoid repeated freeze-thaw cycles; under these conditions, they are stable for up to a year.
-
Working Solutions: For aqueous-based administration, this compound is sparingly soluble. A common method is to first dissolve the compound in DMSO and then dilute it with the chosen aqueous buffer (e.g., PBS). A 1:1 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL. It is strongly recommended to prepare fresh aqueous working solutions daily and not to store them for more than one day.
Q4: What are the known pharmacokinetic (PK) properties of this compound?
A4: this compound is described as an orally active antagonist. However, detailed public data on its half-life, Cmax, and bioavailability are limited in the initial search results. Researchers should either consult more specific literature for their model or conduct preliminary PK studies to characterize its absorption, distribution, metabolism, and excretion (ADME) profile within their experimental setup.
Troubleshooting Guides
Q1: I am observing high variability in my results between different treatment groups. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Compound Stability: Ensure that your working solutions are prepared fresh daily, as the stability of this compound in aqueous solutions is limited.
-
Dosing Accuracy: Verify the accuracy of your dosing procedure. For oral gavage, ensure consistent delivery and minimize stress to the animals.
-
Vehicle Effects: The vehicle itself (e.g., DMSO) can have biological effects. Always include a vehicle-only control group to account for these potential effects.
-
Batch-to-Batch Variability: If using different batches of the compound, ensure their purity and potency are consistent.
Q2: The compound is precipitating out of my aqueous vehicle during preparation or administration. How can I resolve this?
A2: Precipitation is a common issue due to the low aqueous solubility of this compound.
-
Optimize Vehicle Composition: Try a co-solvent system. A common formulation for in vivo use involves dissolving the compound in DMSO first, then adding a surfactant like Tween-80, and finally diluting with a carrier like PEG300 and saline.
-
Sonication: Gently sonicate the solution in a water bath to aid dissolution.
-
pH Adjustment: Check if adjusting the pH of your final solution (while ensuring it remains physiologically compatible) improves solubility.
-
Reduce Final Concentration: If precipitation persists, you may need to lower the final concentration and increase the dosing volume, if permissible for your animal model.
Q3: I am not observing the expected antagonist effect in my long-term study. What should I check?
A3:
-
Dosage and Bioavailability: The administered dose may be insufficient to maintain a therapeutic concentration over the dosing interval. Consider increasing the dose or dosing frequency. A pilot pharmacokinetic study is highly recommended to confirm target engagement.
-
Receptor Expression: Confirm that your target tissue or cell type expresses the EP4 receptor at sufficient levels.
-
Compound Integrity: Verify the purity and integrity of your this compound batch.
-
Mechanism of Action: Ensure that the biological effect you are measuring is indeed mediated by the EP4 receptor in your specific model. The EP4 signaling pathway can be complex and may have different roles depending on the context.
Data Presentation
Table 1: Solubility and Storage of this compound
| Solvent/Storage Condition | Solubility/Stability | Reference |
| Powder Storage | ≥ 4 years at -20°C | |
| DMSO | ~30-34.59 mg/mL (up to 100 mM) | |
| Ethanol | ~10 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | |
| Stock Solution in Solvent | 1 year at -80°C; 1 month at -20°C | |
| Aqueous Solution | Not recommended for storage > 1 day |
Table 2: Receptor Binding Affinity of this compound
| Receptor | Binding Affinity (Ki) | Reference |
| EP4 | 1.3 nM | |
| EP3 | 30 nM | |
| FP | 790 nM | |
| TP | 2400 nM | |
| EP1, EP2, DP, IP | >10,000 nM |
Experimental Protocols
Protocol: Chronic Oral Administration of this compound in a Murine Model
This protocol provides a general framework. Specifics should be optimized for your model.
-
Materials:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Appropriate mouse strain for the long-term study
-
-
Vehicle Preparation (Example):
-
Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
In a sterile tube, add DMSO, PEG300, and Tween-80. Mix thoroughly.
-
Add the saline and vortex until a clear, homogenous solution is formed.
-
-
This compound Formulation (Example for a 10 mg/kg dose):
-
Assume an average mouse weight of 25g and a dosing volume of 10 mL/kg (0.25 mL/mouse).
-
The required concentration is 1 mg/mL.
-
For 10 mL of formulation, weigh 10 mg of this compound powder.
-
Add 1 mL of DMSO to the powder and vortex until fully dissolved. This is your stock.
-
Add 4 mL of PEG300 to the stock and mix.
-
Add 0.5 mL of Tween-80 and mix.
-
Add 4.5 mL of Saline to bring the total volume to 10 mL. Mix thoroughly.
-
Note: This formulation should be prepared fresh daily.
-
-
Administration:
-
Acclimatize animals for at least one week before the start of the study.
-
Weigh each animal daily before dosing to ensure accurate volume administration.
-
Administer the prepared this compound formulation or vehicle control via oral gavage once daily.
-
Monitor animals for any signs of distress or adverse reactions throughout the study period.
-
-
Endpoint Analysis:
-
Perform relevant analyses (e.g., histology, gene expression, protein analysis, flow cytometry) to assess the efficacy of the treatment.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prostaglandin E2 couples through EP4 prostanoid receptors to induce IL-8 production in human colonic epithelial cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with Ono-AE3-208
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ono-AE3-208, a selective EP4 receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and unexpected outcomes that may arise during experiments with this compound.
1. Why am I not observing the expected inhibition of cell migration or invasion with this compound?
Expected Outcome: this compound is expected to suppress cancer cell migration and invasion in a dose-dependent manner, particularly in cell lines with high EP4 receptor expression.[1][2]
Unexpected Result: No significant change or even an increase in cell migration/invasion after treatment with this compound.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Low or absent EP4 receptor expression in the cell line. | Confirm EP4 receptor expression in your cell line at the mRNA and protein levels (e.g., via qPCR or Western blot). Prostate cancer cell lines like PC3 have been shown to have higher EP4 expression than LNCaP.[1] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment. Effective concentrations in vitro have been reported in the range of 0.1 µM to 10 µM.[3] |
| Compound instability or improper storage. | This compound is soluble in DMSO. Prepare fresh stock solutions in high-quality, anhydrous DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond one day. |
| Issues with the migration/invasion assay protocol. | Ensure the chemoattractant is effective and that the incubation time is appropriate for your cell line. Consider using a positive control for migration/invasion inhibition. |
2. I am seeing a significant effect on cell proliferation, which is not expected.
Expected Outcome: this compound is reported to suppress cell invasion and migration without affecting cell proliferation in certain cancer cell lines like PC3 and LNCaP.
Unexpected Result: A significant decrease or increase in cell proliferation upon treatment with this compound.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Cell-type specific effects. | The effect of EP4 antagonism on proliferation can be cell-context dependent. Document the observed effect and investigate the underlying signaling pathways (e.g., cAMP, Akt). |
| High concentration of the compound or solvent. | High concentrations of this compound or the DMSO vehicle may induce cytotoxicity or off-target effects. Perform a dose-response curve for proliferation and ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). |
| Confounding factors in the proliferation assay. | Ensure that the assay readout is not affected by changes in cell morphology induced by this compound. Visually inspect the cells and consider using multiple proliferation assays that measure different parameters (e.g., metabolic activity vs. DNA synthesis). |
3. The in vivo anti-metastatic effect of this compound is less than anticipated.
Expected Outcome: Oral administration of this compound has been shown to suppress bone metastasis of prostate cancer cells and liver metastasis of colon cancer cells in mouse models.
Unexpected Result: Minimal or no reduction in metastatic burden in an animal model.
Troubleshooting Guide:
| Potential Cause | Recommended Action |
| Suboptimal dosing or administration route. | This compound is orally active. A dosage of 10 mg/kg/day in drinking water has been used effectively in mice. Ensure accurate dosing and consider pharmacokinetic studies to confirm adequate drug exposure. |
| Timing of treatment initiation. | In some models, pretreatment with this compound for several days before tumor cell inoculation has been shown to be effective. |
| Tumor model characteristics. | The efficacy of this compound may depend on the specific metastatic model used. Confirm that the chosen cancer cell line expresses EP4 and that the host animal's EP4 receptors contribute to metastasis. |
| Compound stability in drinking water. | Prepare fresh solutions of this compound for administration regularly to ensure its stability. |
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| EP4 | 1.3 |
| EP3 | 30 |
| FP | 790 |
| TP | 2400 |
| EP1, EP2, DP, IP | >10,000 |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~30-81 mg/mL |
| Ethanol | ~3-10 mg/mL |
| Water | Insoluble |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL |
Experimental Protocols
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Plate cells in a 6- or 12-well plate to form a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile pipette tip.
-
Washing: Gently wash with serum-free medium to remove detached cells.
-
Treatment: Add fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Imaging: Capture images of the "wound" at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the change in the wound area over time to quantify cell migration.
Transwell Invasion Assay
-
Matrigel Coating: Coat the upper chamber of a Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Resuspend serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle.
-
Assay Setup: Add a chemoattractant (e.g., medium with FBS) to the lower chamber.
-
Cell Seeding: Seed the cell suspension into the upper chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Quantification: Remove non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of invaded cells.
Visualizations
Caption: EP4 receptor signaling pathways and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
References
Ono-AE3-208 degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Ono-AE3-208, a selective EP4 receptor antagonist, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor EP4.[1][2][3] The EP4 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its ligand PGE2, typically activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] By blocking this interaction, this compound can inhibit downstream signaling pathways associated with EP4 activation, which have been implicated in various physiological and pathological processes such as inflammation, cancer cell migration and metastasis, and immune responses.
Q2: How should I prepare a stock solution of this compound?
This compound is supplied as a crystalline solid and is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethyl Formamide (DMF). A common practice is to first dissolve the compound in 100% DMSO to create a high-concentration stock solution. For example, a 10 mM stock solution can be prepared. This stock solution should then be aliquoted and stored appropriately to avoid repeated freeze-thaw cycles.
Q3: How do I prepare working solutions for my cell culture experiments?
To prepare a working solution, the DMSO stock solution should be serially diluted into your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. This compound is sparingly soluble in aqueous buffers. For instance, in a 1:1 solution of DMSO:PBS (pH 7.2), its solubility is approximately 0.5 mg/mL.
Q4: How should I store this compound?
Proper storage is critical to maintain the integrity of this compound. Storage recommendations are summarized in the table below.
| Form | Storage Temperature | Stability |
| Crystalline Solid | -20°C | ≥ 4 years |
| 3 years | ||
| 4°C | 2 years | |
| Stock Solution in Solvent | -80°C | 1 year |
| -20°C | 2 weeks to 1 month | |
| Aqueous Solution | Not Recommended for Storage | Use within one day |
Q5: What is the known stability of this compound in aqueous solutions like cell culture media?
Suppliers advise against storing aqueous solutions of this compound for more than one day. This suggests that the compound may be susceptible to degradation in aqueous environments. The rate of degradation can be influenced by several factors including the pH and temperature of the medium, and the presence of serum components. For long-term experiments, it may be necessary to replenish the compound by changing the medium periodically.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect of this compound in my cell-based assay.
-
Possible Cause 1: Compound Degradation. As noted, this compound has limited stability in aqueous solutions. If your experiment runs for an extended period (e.g., more than 24 hours), the compound may have degraded, leading to a loss of activity.
-
Solution: For long-term experiments, consider replenishing the medium with freshly prepared this compound every 24 hours. To confirm if degradation is an issue, you can perform a time-course experiment to assess the stability of this compound in your specific cell culture medium (see Experimental Protocols section).
-
-
Possible Cause 2: Incorrect Preparation or Storage. Improperly prepared or stored stock solutions may have a lower concentration than expected.
-
Solution: Prepare a fresh stock solution from the crystalline solid, ensuring it is fully dissolved. Always store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
-
-
Possible Cause 3: Low or Absent EP4 Receptor Expression. The target cells may not express the EP4 receptor at a high enough level for this compound to elicit a measurable response.
-
Solution: Verify the expression of the EP4 receptor in your cell line using techniques such as qPCR, Western blot, or flow cytometry.
-
Problem 2: I am observing unexpected or off-target effects in my experiment.
-
Possible Cause 1: High DMSO Concentration. The final concentration of DMSO in your working solution may be too high, leading to cellular stress or toxicity.
-
Solution: Ensure the final DMSO concentration in your cell culture is below 0.1%. Prepare a vehicle control with the same final concentration of DMSO to differentiate between compound-specific effects and solvent effects.
-
-
Possible Cause 2: Non-specific Binding. At high concentrations, this compound may exhibit some activity at other prostanoid receptors, such as EP3, FP, and TP receptors, although it is significantly less potent for these.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for selective EP4 antagonism. Compare your results with published data on the selectivity of this compound.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or other appropriate modifier
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 1 µM).
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot of the medium.
-
Immediately process the samples by precipitating proteins (if serum is present) with an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins and other debris.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC. The mobile phase composition and gradient will need to be optimized for proper separation of this compound from any potential degradation products.
-
Monitor the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation.
Data Presentation:
The results of the stability study can be summarized in a table as follows:
| Time (hours) | Peak Area of this compound (arbitrary units) | % Remaining |
| 0 | 100 | |
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 |
Visualizations
Caption: Inhibition of the EP4 signaling pathway by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
A Comparative Analysis of Ono-AE3-208 and AH23848: In Vivo Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo performance of two prominent EP4 receptor antagonists, Ono-AE3-208 and AH23848, in inhibiting cancer progression and metastasis. This document provides a detailed comparison of their efficacy, supported by experimental data, and outlines the methodologies employed in key studies.
This guide offers an objective comparison of the in vivo efficacy of two selective prostaglandin E2 (PGE2) receptor EP4 antagonists, this compound and AH23848. Both compounds have demonstrated potential in preclinical cancer models by targeting the EP4 receptor, a key player in tumor progression and metastasis. This document summarizes the available quantitative data, details the experimental protocols from pivotal studies, and provides visual representations of the underlying signaling pathways and experimental workflows.
EP4 Receptor Signaling Pathway in Cancer
The EP4 receptor, a G-protein coupled receptor, is activated by its ligand PGE2, which is often overproduced in the tumor microenvironment. Activation of the EP4 receptor triggers downstream signaling cascades, including the cAMP/PKA and PI3K/Akt pathways. These pathways are integral to various cellular processes that promote cancer progression, such as cell proliferation, migration, invasion, and angiogenesis. Furthermore, EP4 signaling can suppress the host immune response, aiding in tumor evasion. Both this compound and AH23848 exert their anti-cancer effects by blocking this signaling cascade.
In Vivo Efficacy: A Head-to-Head Comparison
While direct comparative studies under identical experimental conditions are limited, analysis of independent in vivo studies provides valuable insights into the relative efficacy of this compound and AH23848 in different cancer models.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
| This compound | Prostate Cancer (PC3 cells) - Bone Metastasis | Male nude mice | 10 mg/kg/day, i.p. | Significantly suppressed the formation of bone metastasis. The median time to metastasis formation was delayed to 29 days in the treated group compared to 21 days in the control group. | [1] |
| AH23848 | Breast Cancer (410.4 and 66.1 cells) - Lung Metastasis | BALB/cByJ mice | 10 mg/kg/day, i.p. | Inhibited lung colonization of parental 410.4 and 66.1 cells by 88% and 32%, respectively. | [2] |
Note: The presented data is a summary from different studies and a direct comparison should be made with caution due to variations in experimental design.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.
This compound in a Prostate Cancer Bone Metastasis Model
-
Cell Line: Luciferase-expressing human prostate cancer PC3 cells.
-
Animal Model: Six-week-old male nude mice.
-
Tumor Cell Inoculation: 2 x 10^5 PC3-luc cells in 100 µL of PBS were inoculated into the left cardiac ventricle of anesthetized mice.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg daily, starting one day before tumor cell inoculation and continuing for the duration of the experiment. The control group received vehicle control.
-
Endpoint Measurement: The development of bone metastases was monitored weekly using in vivo bioluminescence imaging. The photon intensity from the regions of interest was quantified to assess tumor burden.
AH23848 in a Breast Cancer Lung Metastasis Model
-
Cell Lines: Murine mammary carcinoma cell lines 410.4 and 66.1.
-
Animal Model: Female BALB/cByJ mice.
-
Tumor Cell Inoculation: 2.5 x 10^4 viable tumor cells were injected into the lateral tail vein.
-
Drug Administration: AH23848 was administered daily via intraperitoneal (i.p.) injection at a dose of 10 mg/kg, starting one day prior to tumor cell injection and continuing for 14 days. The control group received the vehicle (DMSO).
-
Endpoint Measurement: Two weeks after tumor cell injection, mice were euthanized, and the lungs were removed. The number of tumor colonies on the lung surface was counted under a dissecting microscope.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of an EP4 antagonist on cancer metastasis.
Summary and Future Directions
Both this compound and AH23848 have demonstrated significant in vivo efficacy in suppressing cancer metastasis in preclinical models of prostate and breast cancer, respectively.[1][2] Their mechanism of action, through the inhibition of the EP4 receptor signaling pathway, presents a promising therapeutic strategy.
The available data, although from separate studies, suggests that both compounds are potent inhibitors of metastasis. This compound has shown a clear effect in delaying the onset of bone metastasis in a prostate cancer model, while AH23848 has demonstrated a marked reduction in lung tumor colonization in a breast cancer model.
Future research should focus on direct, head-to-head comparative studies of these two compounds in various cancer models to provide a more definitive assessment of their relative potency and efficacy. Furthermore, exploring their potential in combination with other anti-cancer therapies could unveil synergistic effects and pave the way for novel treatment regimens. The detailed experimental protocols provided in this guide should serve as a valuable resource for researchers designing such studies.
References
A Comparative Guide to EP4 Signaling Inhibitors: Ono-AE3-208 vs. L161982
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent EP4 receptor antagonists, Ono-AE3-208 and L161982, to aid in the selection of the most appropriate tool for research and drug development in areas such as inflammation, oncology, and immunology. This document summarizes their performance based on available experimental data, details relevant experimental methodologies, and visualizes key biological and experimental pathways.
Introduction to EP4 Signaling and its Inhibition
The Prostaglandin E2 (PGE2) receptor EP4 is a G-protein coupled receptor that plays a crucial role in a multitude of physiological and pathological processes. Upon binding of its ligand, PGE2, the EP4 receptor primarily couples to Gαs to activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in inflammation, cancer progression, and immune modulation. Consequently, the development of selective EP4 antagonists is an active area of research for therapeutic intervention. This compound and L161982 are two such antagonists that are widely used in preclinical research.
Comparative Performance Data
While direct head-to-head comparative studies are limited, this section compiles available data on the binding affinity and selectivity of this compound and L161982 from various sources. It is important to note that variations in experimental conditions between studies may influence the results.
Binding Affinity and Selectivity
The binding affinity (Ki) of a compound to its target receptor is a key indicator of its potency. The selectivity profile against other related receptors is crucial for minimizing off-target effects.
Table 1: Binding Affinity (Ki, nM) of this compound and L161982 for Prostanoid Receptors
| Receptor | This compound (Ki, nM) | L161982 (Ki, nM) |
| EP4 | 1.3 [1][2] | 24 |
| EP1 | >10,000[1] | 19,000 |
| EP2 | >10,000 | 23,000 |
| EP3 | 30 | 1,900 |
| DP | >10,000 | 5,100 |
| FP | 790 | 5,630 |
| IP | >10,000 | 6,740 |
| TP | 2,400 | 710 |
Data compiled from multiple sources. Direct comparison should be made with caution.
Based on the available data, this compound exhibits a higher binding affinity for the EP4 receptor compared to L161982. Both compounds demonstrate high selectivity for EP4 over other prostanoid receptors, though their selectivity profiles have been characterized against slightly different panels of receptors in the cited literature.
In Vitro and In Vivo Experimental Data
This compound
-
In Vitro: this compound has been shown to suppress the invasion and migration of prostate cancer cell lines (PC3 and LNCaP) in a dose-dependent manner. It was effective at concentrations as low as 0.1 μM in a Transwell invasion assay.
-
In Vivo: In a mouse model of bone metastasis using PC3 cells, administration of this compound was found to suppress the development of bone metastases. It has also been used in models of experimental autoimmune encephalomyelitis and colitis, demonstrating its utility in inflammation research.
L161982
-
In Vitro: L161982 has been reported to block PGE2-induced cell proliferation in HCA-7 colon cancer cells at a concentration of 10 µM.
-
In Vivo: In a mouse model of polymicrobial intra-abdominal infection, L161982 demonstrated an antimicrobial effect that was independent of its EP4 antagonism, a property not observed with this compound in the same study.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are generalized protocols for key assays used to characterize EP4 antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the EP4 receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human EP4 receptor.
-
Assay Buffer: Use a buffer such as 10 mM MES, pH 6.0, containing 1 mM EDTA and 10 mM MnCl2.
-
Competition Binding: Incubate the cell membranes with a constant concentration of a radiolabeled EP4 ligand (e.g., [3H]-PGE2) and varying concentrations of the unlabeled test compound (this compound or L161982).
-
Incubation: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of an antagonist to inhibit agonist-induced cAMP production.
-
Cell Culture: Plate cells expressing the EP4 receptor (e.g., HEK293-EP4) in a 96-well plate.
-
Antagonist Incubation: Pre-incubate the cells with varying concentrations of the EP4 antagonist (this compound or L161982) for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with an EP4 agonist (e.g., PGE2) at a concentration that elicits a submaximal response (e.g., EC80).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP levels against the antagonist concentration to determine the IC50 value.
Cell Migration/Invasion Assay (Boyden Chamber Assay)
This assay assesses the effect of EP4 inhibition on cancer cell migration and invasion.
-
Chamber Setup: Use a 24-well plate with Boyden chamber inserts containing an 8 µm pore size polycarbonate membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in serum-free media in the upper chamber. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum or PGE2).
-
Inhibitor Treatment: Add different concentrations of the EP4 antagonist (this compound or L161982) to both the upper and lower chambers.
-
Incubation: Incubate the plate for a sufficient time to allow cell migration/invasion (e.g., 24-48 hours).
-
Analysis: Remove the non-migrated/invaded cells from the upper surface of the membrane. Fix and stain the cells that have migrated/invaded to the lower surface of the membrane.
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of migration/invasion.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The EP4 signaling pathway and points of inhibition.
Experimental Workflow Diagram
Caption: A general experimental workflow for comparing EP4 antagonists.
References
Validating Ono-AE3-208's Specificity for the EP4 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ono-AE3-208's performance against other EP4 receptor antagonists, supported by experimental data. This document details the methodologies for key validation experiments and presents quantitative data in a clear, comparative format.
This compound is a potent and selective antagonist for the E-type prostanoid receptor 4 (EP4), a G-protein coupled receptor involved in a multitude of physiological and pathological processes, including inflammation, pain, and cancer. Validating the specificity of a compound like this compound is crucial for its development as a therapeutic agent and its use as a research tool. This guide outlines the key experimental approaches to determine its binding affinity and functional selectivity for the EP4 receptor, and compares its performance with other known EP4 antagonists.
Comparative Analysis of EP4 Receptor Antagonists
The primary method for validating the specificity of a receptor antagonist is to determine its binding affinity (Ki) or inhibitory concentration (IC50) across a panel of related receptors. A highly specific antagonist will exhibit a significantly lower Ki or IC50 value for its target receptor compared to other receptors.
| Compound | Alternative Names | Potency at Human EP4 Receptor (Ki) | Selectivity Profile (Ki in nM) |
| This compound | AE3-208 | 1.3 nM [1] | EP3: 30, FP: 790, TP: 2400. No significant affinity for EP1, EP2, DP, or IP receptors (Ki >10,000 nM).[1] |
| Grapiprant | CJ-023,423, AAT-007, RQ-07 | 13 ± 4 nM[1] | Highly selective for EP4 over other prostanoid receptors.[2][3] |
| Palupiprant | E7046 | 23.14 nM | Highly specific for EP4 with >1500-fold selectivity over the EP2 receptor. |
| AAT-008 | - | 0.97 nM | Data on full selectivity profile is limited in publicly available resources. |
| ER-819762 | - | 59 nM | Data on full selectivity profile is limited in publicly available resources. |
| BGC20-1531 | - | pKi: 7.9 | Data on full selectivity profile is limited in publicly available resources. |
Table 1: Potency and Selectivity of EP4 Receptor Antagonists. This table summarizes the binding affinities (Ki) of this compound and other selective EP4 antagonists for the human EP4 receptor and their selectivity against other prostanoid receptors. Lower Ki values indicate higher binding affinity.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor and other prostanoid receptors.
Materials:
-
Membrane preparations from cells stably expressing the human EP4 receptor (or other prostanoid receptors).
-
Radioligand: [³H]-PGE₂.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane preparation.
-
50 µL of varying concentrations of this compound (or other unlabeled competitor).
-
50 µL of a fixed concentration of [³H]-PGE₂ (typically at or below its Kd).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (HTRF)
This assay measures the functional consequence of receptor activation or inhibition by quantifying the intracellular levels of cyclic AMP (cAMP), a key second messenger in the EP4 signaling pathway.
Objective: To determine the functional potency (IC50) of this compound in blocking PGE₂-induced cAMP production in cells expressing the human EP4 receptor.
Materials:
-
Cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer.
-
PGE₂ (agonist).
-
Test compound: this compound.
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
384-well low volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency, harvest, and resuspend in stimulation buffer.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
5 µL of cell suspension.
-
5 µL of varying concentrations of this compound.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes.
-
Agonist Stimulation: Add 5 µL of PGE₂ at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Add 5 µL of cAMP-d2 and 5 µL of anti-cAMP cryptate to each well.
-
Final Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the 665/620 ratio and determine the IC50 value for this compound by plotting the ratio against the log of the antagonist concentration.
In Vitro and In Vivo Validation
Beyond binding and functional assays, the specificity of this compound has been further validated in various in vitro and in vivo models.
-
In Vitro Cell Migration Assay: In prostate cancer cell lines, this compound has been shown to suppress cell invasion and migration in a dose-dependent manner without affecting cell proliferation, demonstrating its ability to block EP4-mediated signaling pathways involved in cancer metastasis.
-
In Vivo Colitis Model: In a dextran sulfate sodium (DSS)-induced colitis model in mice, administration of this compound exacerbated the disease, similar to the phenotype observed in EP4 receptor knockout mice. This in vivo finding further supports the specific role of EP4 in intestinal inflammation and validates this compound as a selective antagonist in a complex biological system.
Visualizing the Validation Process
To better understand the experimental logic and the underlying biological pathways, the following diagrams have been generated.
Caption: PGE2-EP4 receptor signaling pathway.
Caption: Experimental workflow for validating EP4 receptor antagonist specificity.
Caption: Logical framework for this compound specificity validation.
References
A Comparative Guide: ONO-AE3-208 (EP4 Antagonist) vs. Selective EP2 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the selective prostaglandin E receptor 4 (EP4) antagonist, ONO-AE3-208, and selective antagonists of the prostaglandin E receptor 2 (EP2). Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, cancer, and immune responses. It exerts its diverse effects by signaling through four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.
While both EP2 and EP4 receptors are coupled to the Gs alpha subunit (Gαs) and mediate increases in intracellular cyclic AMP (cAMP), they can also engage different downstream signaling pathways and often play distinct, sometimes opposing, roles in disease pathogenesis.[1] Therefore, the selective targeting of either the EP2 or EP4 receptor is a critical strategy in the development of novel therapeutics. This guide outlines the signaling mechanisms, comparative bioactivity, and experimental protocols relevant to these two classes of antagonists.
Mechanism of Action and Signaling Pathways
This compound: A Selective EP4 Receptor Antagonist
This compound is a potent and selective antagonist of the EP4 receptor.[2][3] The EP4 receptor, upon binding PGE2, primarily couples to Gαs, activating adenylyl cyclase to increase intracellular cAMP levels. This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB.[4] Emerging evidence suggests that EP4 can also signal through alternative pathways, such as the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, in a cAMP-independent manner, contributing to functions like cell survival and migration.[4] this compound competitively blocks the binding of PGE2 to the EP4 receptor, thereby inhibiting these downstream signaling events.
References
- 1. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to EP4 Receptor Modulators: ONO-AE1-734 and ONO-AE3-208 for Pathway Analysis
This guide provides a comparative analysis of two key research compounds, ONO-AE1-734 and ONO-AE3-208, used to investigate the E-type prostanoid receptor 4 (EP4) signaling pathway. While both target the EP4 receptor, they have opposing mechanisms of action, making them a powerful toolset for elucidating EP4-mediated biological processes. ONO-AE1-734 is a selective agonist that activates the receptor, whereas this compound is a selective antagonist that blocks it. Their combined use allows for precise validation of EP4's role in cellular responses.
The EP4 receptor is a G-protein coupled receptor (GPCR) that is activated by its endogenous ligand, prostaglandin E2 (PGE2).[1][2][3] Its activation triggers multiple downstream signaling cascades, implicating it in a wide array of physiological and pathophysiological processes, including inflammation, cancer, gastrointestinal homeostasis, and cardiovascular function.[2][4]
Compound Profiles and Performance
For researchers studying EP4 signaling, the choice between an agonist and an antagonist is fundamental. ONO-AE1-734 serves to mimic the effects of PGE2, initiating the signaling cascade, while this compound is used to inhibit the pathway, thereby confirming that an observed biological effect is indeed mediated by the EP4 receptor.
A summary of their key characteristics is presented below.
| Feature | ONO-AE1-734 (Rivenprost, ONO-4819) | This compound |
| Function | Selective EP4 Receptor Agonist | Selective EP4 Receptor Antagonist |
| Binding Affinity (Ki) | 0.7 nM | 1.3 nM |
| Primary Use | To stimulate EP4 receptor signaling and study its downstream effects (e.g., bone formation, anti-inflammatory responses). | To block EP4 receptor signaling and validate the receptor's involvement in a specific biological process (e.g., cancer cell invasion, inflammation). |
| Orally Active | Yes | Yes |
| Common Synonyms | Rivenprost, ONO-4819 | AE 3-208 |
Selectivity of this compound
The utility of an antagonist in pathway analysis is highly dependent on its selectivity. This compound demonstrates high affinity for the EP4 receptor with significantly lower affinity for other prostanoid receptors, ensuring that its inhibitory effects are specific.
| Receptor Subtype | Binding Affinity (Ki) of this compound |
| EP4 | 1.3 nM |
| EP3 | 30 nM |
| FP | 790 nM |
| TP | 2400 nM |
| EP1, EP2, DP, IP | >10,000 nM |
EP4 Signaling Pathways
Activation of the EP4 receptor by an agonist like ONO-AE1-734 can initiate several distinct downstream signaling pathways. This complexity underscores the importance of using a selective antagonist like this compound to dissect the specific contributions of EP4 to a cellular outcome.
-
Gαs-cAMP-PKA Pathway: The canonical EP4 signaling pathway involves coupling to the Gαs protein, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB.
-
PI3K-Akt Pathway: The EP4 receptor can also signal through the Phosphatidylinositol 3-kinase (PI3K) and Akt pathway, which is crucial for cell survival and proliferation. This can occur through Gαi coupling or other mechanisms.
-
Gαi Pathway: In some contexts, the EP4 receptor can couple to inhibitory Gαi proteins, which can suppress adenylyl cyclase activity, creating a negative feedback loop or alternative signaling branches.
-
β-arrestin and ERK Pathways: Like many GPCRs, EP4 can also signal through β-arrestin and activate the Extracellular signal-regulated kinase (ERK) pathway, influencing cell growth and differentiation.
References
- 1. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]
- 4. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ono-AE3-208: A Guide to Preclinical Reproducibility and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the E-type prostanoid receptor 4 (EP4) antagonist, Ono-AE3-208, with a focus on the reproducibility of published preclinical data. By presenting quantitative data from various studies, detailing experimental methodologies, and visualizing key biological pathways and workflows, this document aims to serve as a valuable resource for researchers investigating EP4-targeted therapies.
Quantitative Data Summary: this compound and Alternative EP4 Antagonists
The following table summarizes the binding affinities and functional potencies of this compound in comparison to other notable EP4 receptor antagonists. This data is crucial for assessing the selectivity and potency of these compounds, which are key factors in the reproducibility of experimental outcomes.
| Compound | Target(s) | Kᵢ (nM) | EC₅₀/IC₅₀ (µM) | Key Findings |
| This compound | EP4 | 1.3 [1][2][3][4] | 55 - 175 (inhibition of medulloblastoma proliferation)[5] | A high-affinity and selective EP4 receptor antagonist. It has been shown to suppress cell invasion, migration, and in vivo bone metastasis of prostate cancer cells in a dose-dependent manner. |
| EP3 | 30 | |||
| FP | 790 | |||
| TP | 2400 | |||
| Grapiprant (E7046) | EP4 | - | - | An EP4 antagonist approved for treating osteoarthritis-related pain in dogs. In preclinical cancer models, it has demonstrated antitumor efficacy. |
| AH23848 | EP4 | - | 70 - 270 (inhibition of medulloblastoma proliferation) | An EP4 antagonist that, like this compound, was less effective in inhibiting medulloblastoma proliferation compared to EP1 and EP3 antagonists. |
| ER-819762 | EP4 | - | - | Orally active in arthritis models and has been shown to suppress Th1 and Th17 cytokine production. |
Detailed Experimental Protocols
Reproducibility of scientific findings is contingent upon detailed and accurate methodological reporting. Below are representative protocols for key in vitro and in vivo experiments involving this compound, synthesized from published studies.
In Vitro Cell Invasion Assay
This protocol outlines a typical cell invasion assay used to assess the metastatic potential of cancer cells and the inhibitory effects of compounds like this compound.
-
Preparation of Invasion Chambers:
-
Use cell culture inserts with an 8.0 µm pore diameter membrane.
-
Coat the apical side of the membrane with a thin layer of Matrigel® matrix (a reconstituted basement membrane), which serves as an extracellular matrix barrier. The Matrigel is typically diluted to a final concentration of 200-300 µg/mL with a chilled coating buffer.
-
Incubate the coated inserts at 37°C for at least 30 minutes to allow for gelation.
-
-
Cell Preparation and Seeding:
-
Culture cancer cells (e.g., PC3 prostate cancer cells) to sub-confluency (approximately 70-80% confluency).
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 5 x 10⁴ cells/mL.
-
Pre-treat the cell suspension with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Add a chemoattractant (e.g., medium containing fetal bovine serum) to the lower chamber of the multi-well plate.
-
Place the Matrigel-coated inserts into the wells, ensuring no air bubbles are trapped beneath the membrane.
-
Seed the pre-treated cell suspension into the upper chamber of the inserts.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24-48 hours.
-
-
Quantification of Invasion:
-
After incubation, remove the non-invading cells from the apical side of the membrane using a cotton swab.
-
Fix the invading cells on the basolateral side of the membrane with methanol and stain them with a solution such as crystal violet or toluidine blue.
-
Count the number of stained, invaded cells under a microscope in several representative fields. The results are typically expressed as the percentage of invasion relative to the control group.
-
In Vivo Tumor Metastasis Model
This protocol describes a common in vivo model to evaluate the effect of this compound on the formation of bone metastasis.
-
Animal Model and Cell Inoculation:
-
Use immunodeficient mice (e.g., nude mice) to prevent rejection of human tumor cells.
-
Prostate cancer cells (e.g., luciferase-expressing PC3 cells) are harvested and prepared for injection.
-
To model bone metastasis, inoculate the cancer cells into the left ventricle of the mice.
-
-
Drug Administration:
-
The mice are randomly assigned to a treatment group (receiving this compound) and a control group (receiving vehicle).
-
This compound is administered orally at a specified dose and frequency.
-
-
Monitoring of Metastasis:
-
Tumor growth and metastasis are monitored non-invasively using bioluminescent imaging at regular intervals.
-
The photon intensity emitted by the luciferase-expressing cancer cells correlates with the tumor burden.
-
-
Data Analysis:
-
The rate of metastasis formation and the tumor burden (as measured by photon intensity) are compared between the this compound-treated group and the control group.
-
Statistical analysis is performed to determine the significance of any observed differences.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: PGE₂-EP4 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Preclinical Evaluation of this compound.
References
Comparative Analysis of Ono-AE3-208 in Diverse Cancer Types: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the EP4 antagonist Ono-AE3-208 across various cancer types, intended for researchers, scientists, and drug development professionals. By summarizing key experimental data and detailing methodologies, this document aims to facilitate an objective evaluation of this compound's performance against other alternatives in preclinical settings.
Introduction
This compound is a potent and selective antagonist of the E-type prostanoid receptor 4 (EP4), a key mediator of prostaglandin E2 (PGE2) signaling. The PGE2-EP4 axis is increasingly implicated in cancer progression, promoting tumor growth, invasion, metastasis, and immunosuppression.[1] Consequently, targeting this pathway with antagonists like this compound presents a promising therapeutic strategy. This guide synthesizes available preclinical data on this compound in prostate, breast, lung, and colorectal cancer, offering a comparative perspective on its efficacy and mechanism of action.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and other EP4 antagonists in various cancer models.
Table 1: In Vitro Activity of EP4 Antagonists Against Cancer Cell Lines
| Compound | Cancer Type | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | Prostate | PC3, LNCaP | Wound Healing | Migration | Decreased wound healing at 10µM | [2] |
| This compound | Prostate | PC3, LNCaP | Transwell | Invasion | Inhibition at ≥0.1µM | [2] |
| Compound 36 | Breast | MCF-7 | Cytotoxicity | IC50 | 46.73 µM | [1] |
| Compound 36 | Breast | 4T1 | Cytotoxicity | IC50 | 79.47 µM | [1] |
| Compound 36 | Colorectal | CT-26 WT | Cytotoxicity | IC50 | 41.39 µM | |
| E7046 | Colorectal | CT-26 WT | Cytotoxicity | IC50 | 13.5 nM |
Table 2: In Vivo Efficacy of EP4 Antagonists in Preclinical Cancer Models
| Compound | Cancer Type | Animal Model | Dosing | Key Findings | Reference |
| This compound | Lung | C57BL/6 mice with Lewis Lung Carcinoma | 10 mg/kg/day in drinking water | Significantly reduced lung metastasis | |
| This compound | Colorectal | BALB/c mice with MC26 colon cancer | 10 mg/kg/day in drinking water | Profoundly decreased liver metastases | |
| This compound | Prostate | Nude mice with PC3 cells | Not specified | Suppressed in vivo bone metastasis | |
| E7046 | Colorectal | CT-26 colon cancer mouse model | Not specified | Showed antitumor efficacy and prolonged survival | |
| L001 | Pancreatic | Hepatic metastasis model | Not specified | Remarkable anti-metastasis activity, synergistic with gemcitabine |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by blocking the EP4 receptor, thereby inhibiting downstream signaling cascades that promote cancer cell survival, proliferation, migration, and invasion. The EP4 receptor primarily couples to Gαs, leading to the activation of the cAMP/PKA signaling pathway. However, it can also activate the PI3K/Akt pathway. By inhibiting these pathways, this compound can suppress the expression of genes involved in metastasis and angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Invasion Assay
Objective: To assess the effect of this compound on the invasive potential of cancer cells.
Methodology:
-
Cell Culture: Prostate cancer cell lines (PC3 or LNCaP) are cultured in appropriate media.
-
Transwell Setup: Boyden chambers with an 8 µm pore size polycarbonate membrane coated with Matrigel are used.
-
Cell Seeding: Cells are seeded in the upper chamber in a serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM). The lower chamber contains a medium with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers are incubated for 24-48 hours to allow for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained, and counted under a microscope. The number of invading cells in the treated groups is compared to the vehicle control.
In Vivo Metastasis Model (Lung Cancer)
Objective: To evaluate the effect of this compound on the formation of lung metastases.
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Tumor Cell Inoculation: Lewis lung carcinoma (3LL) cells are injected intravenously via the tail vein.
-
Treatment: Mice are administered this compound (10 mg/kg/day) in their drinking water, starting three days prior to tumor cell injection and continuing throughout the experiment.
-
Endpoint: After a set period (e.g., 2-3 weeks), mice are euthanized, and their lungs are harvested.
-
Analysis: The number and size of metastatic nodules on the lung surface are counted. Lungs can also be weighed and processed for histological analysis to confirm the presence of tumors.
Comparative Discussion
This compound demonstrates significant potential in preclinical models of various cancers, primarily through the inhibition of metastasis. In prostate cancer, it effectively suppresses cell invasion and migration in vitro and reduces bone metastasis in vivo. For lung and colorectal cancers, oral administration of this compound markedly decreases the formation of lung and liver metastases, respectively.
When compared to other EP4 antagonists, the available data is still emerging. E7046 has shown promise in colorectal cancer models and has entered phase I clinical trials for advanced cancers. L001 has demonstrated efficacy in a pancreatic cancer metastasis model, with synergistic effects when combined with gemcitabine. While direct head-to-head comparative studies with this compound are limited, the existing evidence suggests that EP4 antagonism is a viable and promising strategy across multiple cancer types.
The development of combination therapies involving EP4 antagonists is an area of active research. Preclinical studies have shown that the EP4 antagonist E7046 can synergize with immunotherapy (anti-CTLA-4 antibodies) to enhance anti-tumor activity. This suggests that this compound could also be a valuable component of combination regimens, potentially overcoming resistance to chemotherapy or immunotherapy by modulating the tumor microenvironment.
Future Directions
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Head-to-head comparative studies: Directly comparing the efficacy and safety of this compound with other EP4 antagonists (e.g., E7046, AH23848) in various cancer models.
-
Combination therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies (e.g., paclitaxel in breast cancer, gemcitabine in pancreatic cancer) and immunotherapies.
-
Biomarker discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound treatment.
-
Clinical translation: Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in cancer patients.
This guide provides a snapshot of the current understanding of this compound in cancer. As research in this field continues to evolve, a more comprehensive picture of its therapeutic potential will emerge.
References
Safety Operating Guide
Navigating the Safe Handling and Disposal of Ono-AE3-208: A Comprehensive Guide for Researchers
For Immediate Release
This document provides essential safety, logistical, and operational guidance for the proper handling and disposal of Ono-AE3-208, a selective EP4 receptor antagonist. The information herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to provide a deeper understanding of the compound's application and biological pathways. By offering this comprehensive resource, we aim to become the preferred source for laboratory safety and chemical handling information, fostering a relationship built on trust and value that extends beyond the product itself.
Immediate Safety and Disposal Protocols
This compound is considered a hazardous material, and appropriate safety precautions must be observed.[1] While a specific Safety Data Sheet (SDS) is provided to purchasing institutions, the following general procedures should be strictly adhered to for the disposal of this compound and its containers.
Disposal of this compound Waste:
-
Segregation: All waste containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), must be segregated from general laboratory waste. It should be treated as hazardous chemical waste.
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.
-
The container must be kept securely closed except when adding waste.
-
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Disposal of Empty Containers:
-
Triple Rinsing: Empty containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or DMSO).
-
Rinsate Collection: The rinsate from the triple-rinsing procedure is considered hazardous waste and must be collected in the designated hazardous waste container for this compound.
-
Container Disposal: Once triple-rinsed, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference and comparison.
| Property | Value | Solvents |
| Molecular Weight | 404.43 g/mol | N/A |
| Purity | ≥98% | N/A |
| Storage Temperature | -20°C | N/A |
| Solubility | 100 mM | DMSO |
| 30 mg/mL | DMF | |
| 30 mg/mL | DMSO | |
| 10 mg/mL | Ethanol | |
| 0.5 mg/mL | DMSO:PBS (pH 7.2) (1:1) | |
| Receptor Binding Affinity (Ki) | 1.3 nM | EP4 |
| 30 nM | EP3 | |
| 790 nM | FP | |
| 2400 nM | TP |
Key Experimental Methodologies
This compound is widely used in in vitro and in vivo studies to investigate the role of the EP4 receptor in various biological processes, particularly in cancer research. Below are detailed methodologies for key experiments.
In Vitro Cell Migration (Wound Healing Assay)
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC3 prostate cancer cells) in a 6-well plate and culture until they form a confluent monolayer.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile p200 pipette tip.
-
Wash: Gently wash the wells with serum-free medium to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control (e.g., DMSO).
-
Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., 6, 12, and 24 hours) using a microscope.
-
Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure to determine the effect of this compound on cell migration.
In Vitro Cell Invasion (Transwell Invasion Assay)
This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through an extracellular matrix.
Protocol:
-
Chamber Preparation: Coat the upper surface of Transwell inserts with a layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the Transwell inserts. The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS).
-
Treatment: Add different concentrations of this compound to the upper chamber with the cells.
-
Incubation: Incubate the plate for 24-48 hours to allow the cells to invade through the Matrigel and the porous membrane.
-
Cell Removal: Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Staining and Quantification: Fix and stain the invaded cells on the lower surface of the membrane with crystal violet. Count the number of stained cells in multiple fields of view to quantify cell invasion.
In Vivo Administration for Metastasis Studies
This protocol describes the oral administration of this compound in a mouse model of cancer metastasis.[2]
Protocol:
-
Animal Model: Utilize an appropriate animal model, such as nude mice inoculated with cancer cells.
-
Drug Formulation: Prepare a homogenous suspension of this compound in a suitable vehicle, such as a solution of carboxymethylcellulose sodium (CMC-Na). A concentration of ≥5mg/ml can be achieved by mixing 5 mg of this compound with 1 ml of CMC-Na solution.[1]
-
Administration: Administer the this compound suspension to the mice via oral gavage at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth and metastasis over time using methods such as bioluminescent imaging.
-
Endpoint Analysis: At the end of the study, collect tissues for further analysis, such as histology and immunohistochemistry, to assess the effects of this compound on tumor progression and metastasis.
EP4 Receptor Signaling Pathway
This compound acts as an antagonist to the EP4 receptor, which is a G-protein coupled receptor. The binding of its natural ligand, prostaglandin E2 (PGE2), initiates a signaling cascade that can influence cellular processes such as proliferation, migration, and inflammation. The following diagram illustrates the primary signaling pathway activated by the EP4 receptor.
Caption: The EP4 receptor signaling pathway, which is blocked by this compound.
References
Comprehensive Safety and Handling Guide for Ono-AE3-208
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Ono-AE3-208. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
This compound is an antagonist of the EP4 receptor and should be handled with care as it is considered potentially hazardous.[1] Adherence to strict safety protocols is crucial to minimize exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this compound, particularly in its powdered form.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize the spread of contamination.[2] |
| Eye Protection | Chemical safety goggles. | Protects the eyes from airborne powder particles and potential splashes of solutions containing the compound.[2] |
| Body Protection | A dedicated laboratory coat, preferably disposable. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Recommended when weighing and handling the powder outside of a containment system like a fume hood or glove box to minimize the risk of inhaling fine particles.[2] |
| Foot Protection | Closed-toe shoes. | Mandatory in a laboratory setting to protect the feet from potential spills. |
Operational Plan for Safe Handling
A systematic workflow is essential for safely handling this compound from receipt to disposal. All handling of the powdered form should occur in a designated area, such as a certified chemical fume hood or a glove box, to contain airborne particles.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered chemical waste. These materials should be collected in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Solutions containing this compound should be disposed of in a designated hazardous liquid waste container. Follow your institution's specific guidelines for chemical waste disposal.
Emergency Procedures: Chemical Spill
In the event of a spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Chemical Spill Response Workflow
Caption: A logical workflow for responding to a chemical spill of this compound.
By implementing these safety measures and operational plans, research institutions can ensure the responsible handling of this compound, fostering a secure environment for groundbreaking scientific discovery. Always refer to the complete Safety Data Sheet (SDS) provided by the manufacturer for the most detailed information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
